N-(3,5-difluorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a 3-ethyl group and a sulfanyl-linked acetamide moiety bearing a 3,5-difluorophenyl group. The thienopyrimidine scaffold is known for its role in kinase inhibition and antimicrobial activity, while the difluorophenyl and ethyl groups may enhance lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-(3,5-difluorophenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O2S2/c1-2-21-15(23)14-12(3-4-24-14)20-16(21)25-8-13(22)19-11-6-9(17)5-10(18)7-11/h3-7H,2,8H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQCQBLWWKCFDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-difluorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound belonging to the thienopyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the realm of oncology.
Antitumor Activity
Recent studies have highlighted the antitumor properties of thienopyrimidine derivatives, including this compound. The compound has been evaluated against various human tumor cell lines, demonstrating significant cytotoxic effects.
Case Studies
- NCI 60 Cell Line Panel : In a study assessing the growth inhibition of multiple compounds on the NCI 60 cell line panel, certain thienopyrimidine analogs exhibited potent activity. Compounds structurally related to N-(3,5-difluorophenyl)-2-{...} showed TGI (tumor growth inhibition) values indicating effectiveness against a broad spectrum of cancer types. Notably, some derivatives demonstrated better activity than standard treatments like 5-fluorouracil .
- Mechanism of Action : The mechanism by which these compounds exert their antitumor effects often involves inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. This inhibition leads to disrupted DNA synthesis and ultimately induces apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of N-(3,5-difluorophenyl)-2-{...} is influenced by its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorine Substituents | Enhances lipophilicity and cellular uptake |
| Thienopyrimidine Core | Essential for DHFR inhibition |
| Sulfanyl Group | Contributes to overall stability and reactivity |
In Vitro Studies
In vitro studies have shown that compounds similar to N-(3,5-difluorophenyl)-2-{...} can induce apoptosis through caspase activation pathways. Specifically, caspase-3 and caspase-9 have been implicated in mediating the apoptotic response in treated cancer cells .
Synthesis and Characterization
The synthesis of N-(3,5-difluorophenyl)-2-{...} typically involves multi-step organic reactions that include:
- Formation of Thienopyrimidine Core : Cyclization reactions using thiourea and ethyl acetoacetate.
- Substitution Reactions : Introducing functional groups that enhance biological activity.
Key Chemical Reactions
The compound can undergo various chemical transformations:
| Reaction Type | Description |
|---|---|
| Oxidation | Converts sulfides to sulfoxides or sulfones |
| Reduction | Reduces carbonyl groups to alcohols |
| Substitution | Electrophilic or nucleophilic substitutions on aromatic rings |
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electron-Withdrawing vs.
- Thienopyrimidine vs. Triazolo-Pyrimidine Cores: The thienopyrimidine scaffold may offer greater conformational rigidity than triazolo-pyrimidine, influencing target selectivity .
- Synthetic Feasibility : Analogous synthesis methods () suggest scalability, though substituent complexity may require optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
